molecular formula C5H11NO2 B1618025 3-Methyl-1-nitrobutane CAS No. 627-67-8

3-Methyl-1-nitrobutane

Cat. No.: B1618025
CAS No.: 627-67-8
M. Wt: 117.15 g/mol
InChI Key: FEJLPMVSVDSKHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-nitrobutane is a primary nitroalkane with the molecular formula C5H11NO2This compound is a volatile organic compound and has been identified as a plant metabolite in certain species .

Preparation Methods

3-Methyl-1-nitrobutane can be synthesized through various methods. One common synthetic route involves the reaction of isopentyl bromide with sodium nitrite in dimethylformamide (DMF) at low temperatures. The reaction mixture is then stirred overnight at room temperature, followed by extraction and purification to yield the desired nitroalkane . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methyl-1-nitrobutane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.

    Reduction: The nitro group can be reduced to form amines or hydroxylamines.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methyl-1-nitrobutane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitrobutane involves its interactions with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes and biochemical pathways. Its effects are mediated through its ability to donate or accept electrons, making it a versatile compound in various chemical and biological contexts .

Comparison with Similar Compounds

3-Methyl-1-nitrobutane can be compared with other nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. These compounds share the presence of a nitro group but differ in their carbon chain length and substitution patterns. The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications .

Similar compounds include:

  • Nitromethane (CH3NO2)
  • Nitroethane (C2H5NO2)
  • 2-Nitropropane (C3H7NO2)

Each of these compounds has distinct properties and uses, making them valuable in different scientific and industrial contexts.

Properties

IUPAC Name

3-methyl-1-nitrobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLPMVSVDSKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211769
Record name 3-Methyl-1-nitrobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-67-8
Record name 1-Nitro-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-nitrobutane
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Record name 3-Methyl-1-nitrobutane
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Record name 3-methyl-1-nitrobutane
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Record name 3-METHYL-1-NITROBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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